molecular formula C8H10BrF3 B2662348 (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene CAS No. 2253638-59-2

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene

Cat. No.: B2662348
CAS No.: 2253638-59-2
M. Wt: 243.067
InChI Key: LAIMBUHYEDZXBU-NKWVEPMBSA-N
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Description

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene: is a chiral organic compound with a unique structure characterized by the presence of bromomethyl and trifluoromethyl groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the double bond in the cyclohexene ring can yield saturated cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or ethers can be formed.

    Oxidation Products: Alcohols, ketones, or carboxylic acids may be obtained.

    Reduction Products: Saturated cyclohexane derivatives are typical products.

Scientific Research Applications

Chemistry

In organic synthesis, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene serves as a versatile building block for the construction of complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology and Medicine

The compound’s chiral nature and functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. It can be used to develop new drugs with potential therapeutic applications.

Industry

In material science, this compound is used in the production of specialty polymers and advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene exerts its effects depends on the specific application. In chemical reactions, the bromomethyl and trifluoromethyl groups act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-4-(Chloromethyl)-5-(trifluoromethyl)cyclohexene
  • (4R,5R)-4-(Bromomethyl)-5-(difluoromethyl)cyclohexene
  • (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexane

Uniqueness

Compared to similar compounds, (4R,5R)-4-(Bromomethyl)-5-(trifluoromethyl)cyclohexene is unique due to the presence of both bromomethyl and trifluoromethyl groups on a cyclohexene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4R,5R)-4-(bromomethyl)-5-(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-2,6-7H,3-5H2/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIMBUHYEDZXBU-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CBr)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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